molecular formula C8H10BrN B1604018 4-(Bromomethyl)-2,6-dimethylpyridine CAS No. 79313-02-3

4-(Bromomethyl)-2,6-dimethylpyridine

Cat. No. B1604018
CAS RN: 79313-02-3
M. Wt: 200.08 g/mol
InChI Key: JTXKZBVTKKMCEV-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .

Scientific Research Applications

Zeolite Adsorption Studies

4-(Bromomethyl)-2,6-dimethylpyridine has been used in the study of zeolite adsorption. Jacobs and Heylen (1974) demonstrated that 2,6-dimethylpyridine reacts selectively with hydroxyl groups in zeolites. This research showed the distinct adsorption behavior of 2,6-dimethylpyridine, aiding in the characterization of zeolite surfaces and their reactivity (Jacobs & Heylen, 1974).

Synthesis of Amphiphilic Compounds

Rucins et al. (2020) explored the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines. These compounds are primarily used as intermediates for synthesizing various lipid-like compounds. The study provided valuable data for organic synthesis, offering insights into constructing various cationic 1,4-dihydropyridine derivatives (Rucins et al., 2020).

Acid Surface Characterization

Corma et al. (1984) utilized 2,6-dimethylpyridine in their study to characterize acid surfaces. Their research on γ-Al2O3 and zeolites revealed the inability of 2,6-dimethylpyridine to differentiate among various Lewis sites. This research aids in understanding the acid surface properties of these materials (Corma, Rodellas, & Fornés, 1984).

Ion Mobility Spectrometry

Eiceman et al. (2003) conducted studies on ion mobility spectra using compounds including 2,6-di-t-butyl pyridine. This research provides insights into the use of such compounds in standardizing reduced mobilities for more precise comparisons in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).

NMR pH Indicators

Amrollahi (2014) synthesized and evaluated 4-(fluoromethyl)-2,6-dimethylpyridine as a 19F NMR pH indicator. This research contributes to the development of new NMR pH indicators with potential applications in various fields of chemistry (Amrollahi, 2014).

Bromination Studies

Skrastin'sh et al. (1991) explored the bromination of 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines, providing insights into the reactivity of these compounds under different conditions. This study is significant for understanding the chemical properties and potential applications of brominated dihydropyridines (Skrastin'sh et al., 1991).

Safety And Hazards

The Safety Data Sheet for “Methyl 4-(bromomethyl)benzoate” indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(bromomethyl)-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXKZBVTKKMCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629507
Record name 4-(Bromomethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,6-dimethylpyridine

CAS RN

79313-02-3
Record name 4-(Bromomethyl)-2,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79313-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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